An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate
An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthoylmethyl thiocyanate, also known by its IUPAC name 2-(cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one, is an organic compound featuring a naphthalene moiety and a thiocyanate functional group.[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential biological activities based on related compounds, and a general protocol for its synthesis. Due to its specific chemical structure, this compound is of interest to researchers in medicinal chemistry and materials science.
Physicochemical Properties
Limited experimental data is available for 2-Naphthoylmethyl thiocyanate. The following table summarizes the known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NOS | [1][2][3] |
| Molecular Weight | 227.29 g/mol | [1][2] |
| CAS Number | 19339-62-9 | [1][2][3] |
| Melting Point | 107-109 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | ≥95% | [2][3] |
| Appearance | Solid (predicted) | [4] |
Synonyms:
-
2-(2-NAPHTHYL)-2-OXOETHYL THIOCYANATE[3]
-
2-Naphth-2-yl-2-oxoethyl thiocyanate[3]
-
Thiocyanic acid 2-(2-naphthalenyl)-2-oxoethyl ester[3]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2150 cm⁻¹ characteristic of the C≡N stretching vibration of the thiocyanate group.[5][6] The spectrum would also feature strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and absorptions characteristic of the naphthalene ring, including C-H and C=C stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons of the naphthalene ring in the downfield region (typically 7.5-8.5 ppm). A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups would be expected in the range of 4.0-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the thiocyanate carbon (around 110-115 ppm), and the carbons of the naphthalene ring (typically in the 120-135 ppm region), as well as the methylene carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 227.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiocyanate group (-SCN) and cleavage at the carbonyl group.
Potential Biological Activities
Direct studies on the biological activity of 2-Naphthoylmethyl thiocyanate are not extensively reported. However, the broader class of organic thiocyanates has been investigated for various therapeutic applications, suggesting potential areas of interest for this compound.
Antimicrobial and Antiparasitic Activity
Numerous studies have demonstrated the antimicrobial and antiparasitic properties of organic thiocyanates.
-
Antibacterial and Antifungal Effects: Allylic thiocyanates have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some naphthyl-substituted allylic thiocyanates have exhibited moderate antimicrobial activity.[7]
-
Antitrypanosomal Activity: Aryloxyethyl thiocyanate derivatives have been designed and evaluated as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[8]
The thiocyanate moiety is a key pharmacophore in these activities. The mechanism of action is often attributed to the ability of the thiocyanate group to interact with biological nucleophiles, potentially disrupting essential enzymatic processes in pathogens.
Role in Innate Immunity
The thiocyanate ion (SCN⁻) itself plays a crucial role in the human innate immune system.[9] It is a substrate for peroxidases, such as lactoperoxidase and myeloperoxidase, which catalyze its oxidation to hypothiocyanous acid (HOSCN).[9] HOSCN is a potent antimicrobial agent that contributes to host defense in mucosal secretions.[9] While 2-Naphthoylmethyl thiocyanate is a covalent organic molecule, its metabolism could potentially release thiocyanate ions, thereby interacting with these pathways.
Experimental Protocols
General Synthesis of 2-Naphthoylmethyl Thiocyanate
A common method for the synthesis of α-keto thiocyanates involves the reaction of an α-haloketone with a thiocyanate salt. The following is a general experimental protocol for the synthesis of 2-Naphthoylmethyl thiocyanate from 2-bromo-1-(naphthalen-2-yl)ethan-1-one.
Materials:
-
2-bromo-1-(naphthalen-2-yl)ethan-1-one
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[10]
-
Acetone or Ethanol
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one in a suitable solvent such as acetone or ethanol in a round-bottom flask.
-
Add an equimolar amount of potassium thiocyanate or sodium thiocyanate to the solution.
-
Stir the mixture at room temperature or under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate (the inorganic salt byproduct, e.g., KBr or NaBr) forms, remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Naphthoylmethyl thiocyanate by recrystallization from a suitable solvent system to yield the pure product.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of 2-Naphthoylmethyl thiocyanate.
Caption: Simplified pathway of thiocyanate's role in the innate immune system.
Conclusion
2-Naphthoylmethyl thiocyanate is a compound with defined physicochemical properties, although some data, such as its boiling point and solubility, require further experimental determination. Based on the known biological activities of related thiocyanate-containing molecules, it holds potential for investigation as an antimicrobial or antiparasitic agent. The synthetic route to this compound is straightforward, allowing for its accessibility for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological landscape of 2-Naphthoylmethyl thiocyanate.
References
- 1. cas 19339-62-9|| where to buy 2-(2-Naphthyl)-2-oxoethyl thiocyanate [french.chemenu.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
